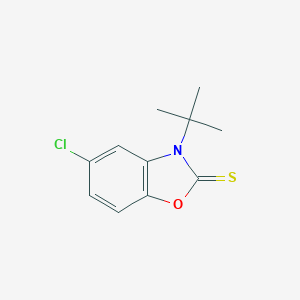![molecular formula C13H9N5S B242160 6-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene](/img/structure/B242160.png)
6-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1,2,4-triazolo[3’,4’:2,3][1,3,4]thiadiazepino[7,6-b]quinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry This compound is characterized by its unique fused ring structure, which combines triazole, thiadiazepine, and quinoline moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2,4-triazolo[3’,4’:2,3][1,3,4]thiadiazepino[7,6-b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . This reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反应分析
Types of Reactions
3-Methyl-1,2,4-triazolo[3’,4’:2,3][1,3,4]thiadiazepino[7,6-b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the quinoline ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced forms of the compound.
科学研究应用
3-Methyl-1,2,4-triazolo[3’,4’:2,3][1,3,4]thiadiazepino[7,6-b]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Used in the development of agrochemicals and other industrial applications.
作用机制
The mechanism of action of 3-Methyl-1,2,4-triazolo[3’,4’:2,3][1,3,4]thiadiazepino[7,6-b]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . Additionally, the compound can intercalate with DNA, disrupting the replication process and leading to cell death in cancer cells .
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole-thiadiazine core but differ in their ring fusion patterns.
1,2,4-Triazolo[4,3-a]quinoxalines: These compounds have a triazole-quinoxaline core and exhibit similar biological activities.
Uniqueness
3-Methyl-1,2,4-triazolo[3’,4’:2,3][1,3,4]thiadiazepino[7,6-b]quinoline is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its broad spectrum of biological activities make it a valuable compound for research and development.
属性
分子式 |
C13H9N5S |
|---|---|
分子量 |
267.31 g/mol |
IUPAC 名称 |
6-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene |
InChI |
InChI=1S/C13H9N5S/c1-8-16-17-13-18(8)14-7-10-6-9-4-2-3-5-11(9)15-12(10)19-13/h2-7H,1H3 |
InChI 键 |
OUKAQLRAULKORT-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=CC3=CC4=CC=CC=C4N=C3S2 |
规范 SMILES |
CC1=NN=C2N1N=CC3=CC4=CC=CC=C4N=C3S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B242087.png)
![7-Methyl-2-(5-methyl-3-isoxazolyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B242107.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(2-methoxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B242112.png)
![7-Chloro-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B242116.png)
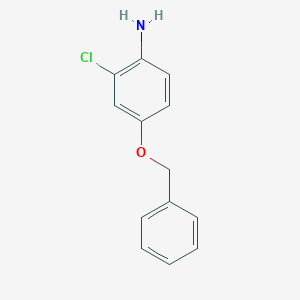
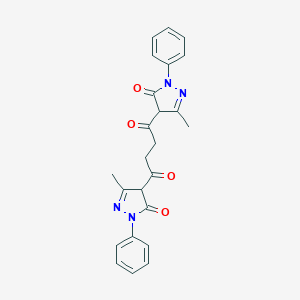

![5-(4-Morpholinyl)tetraazolo[1,5-a]quinoline-4-carbonitrile](/img/structure/B242164.png)
![N-Phenyl-N'-(4-ethoxyphenyl)-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B242167.png)
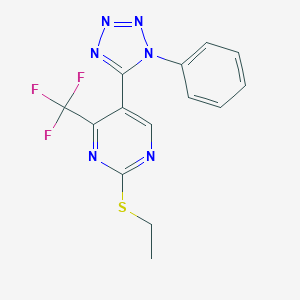
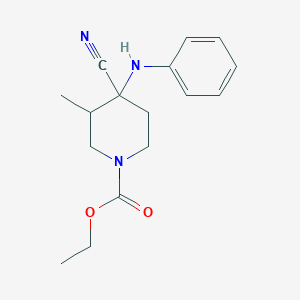
![1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylate](/img/structure/B242181.png)
![spiro[4,1,3-benzoxadiazepine-2,1'-cycloheptan]-5(1H)-one](/img/structure/B242184.png)
